molecular formula C16H14N2OS B1661125 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE CAS No. 88222-80-4

1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE

Cat. No.: B1661125
CAS No.: 88222-80-4
M. Wt: 282.4 g/mol
InChI Key: ZXBXQXIFPAOZTC-UHFFFAOYSA-N
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Description

1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine to yield the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE can be compared with other thiadiazole derivatives, such as:

    2-Phenyl-1,3,4-thiadiazole: Lacks the ethanone moiety, resulting in different chemical and biological properties.

    5-Phenyl-2,3-dihydro-1,3,4-thiadiazole: Similar structure but without the phenyl group on the ethanone moiety.

    1,3,4-Thiadiazole-2-thiol: Contains a thiol group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

88222-80-4

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

1-phenyl-2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)ethanone

InChI

InChI=1S/C16H14N2OS/c19-14(12-7-3-1-4-8-12)11-15-17-18-16(20-15)13-9-5-2-6-10-13/h1-10,15,17H,11H2

InChI Key

ZXBXQXIFPAOZTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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